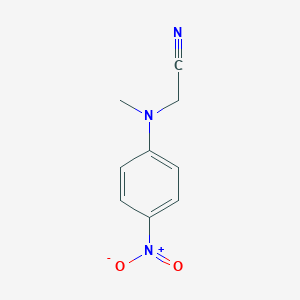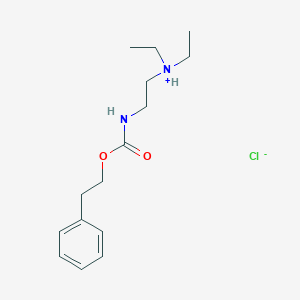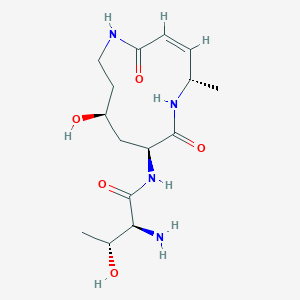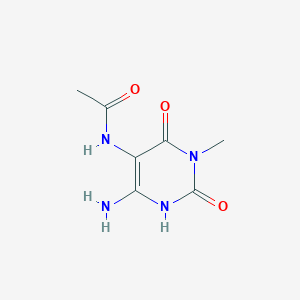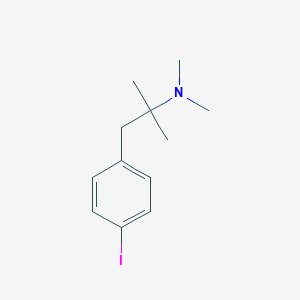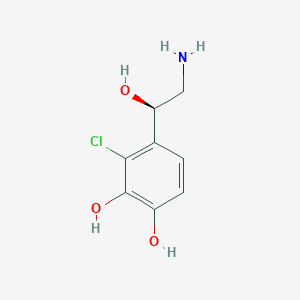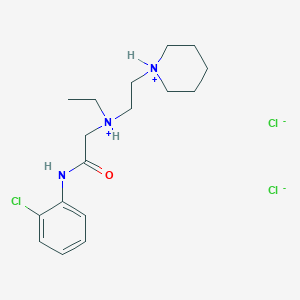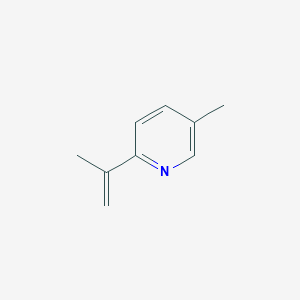![molecular formula C7H6N2S B011840 4-Methylthieno[2,3-d]pyrimidine CAS No. 111079-29-9](/img/structure/B11840.png)
4-Methylthieno[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylthieno[2,3-d]pyrimidine (MTP) is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTP is a fused pyrimidine-thiophene ring system that possesses unique chemical and physical properties.
科学的研究の応用
4-Methylthieno[2,3-d]pyrimidine has been extensively studied for its potential applications in the field of organic electronics. It has been used as a building block for the synthesis of organic semiconductors and has shown promising results in the fabrication of organic field-effect transistors (OFETs). This compound-based OFETs have exhibited high charge carrier mobility and good stability, making them suitable for use in electronic devices.
作用機序
The mechanism of action of 4-Methylthieno[2,3-d]pyrimidine is not well understood. However, it is believed that this compound interacts with the active site of enzymes and proteins, leading to changes in their activity. This compound has been shown to inhibit the activity of certain enzymes, including protein kinase C and phosphodiesterase.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been reported to have anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis.
実験室実験の利点と制限
One of the main advantages of using 4-Methylthieno[2,3-d]pyrimidine in lab experiments is its unique chemical and physical properties. This compound is a stable compound that can be easily synthesized and purified. It has a high melting point and is soluble in a range of solvents, making it suitable for use in various experiments. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage of this compound for use in lab experiments.
将来の方向性
There are several future directions for the research on 4-Methylthieno[2,3-d]pyrimidine. One area of interest is the development of this compound-based materials for use in organic electronics. Researchers are also exploring the potential of this compound as a therapeutic agent for the treatment of various diseases, including cancer and viral infections. Additionally, further studies are needed to investigate the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of this compound involves the reaction of 2-aminopyrimidine with 2-bromo-3-methylthiophene in the presence of a palladium catalyst. This compound has been extensively studied for its potential applications in the field of organic electronics and has shown promising results in the fabrication of OFETs. This compound has also been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral properties. While there are limitations to using this compound in lab experiments, further research is needed to explore its potential applications and side effects.
合成法
The synthesis of 4-Methylthieno[2,3-d]pyrimidine involves the reaction of 2-aminopyrimidine with 2-bromo-3-methylthiophene in the presence of a palladium catalyst. This reaction results in the formation of this compound as a yellow crystalline solid. The purity of this compound can be improved by recrystallization from ethanol.
特性
| 111079-29-9 | |
分子式 |
C7H6N2S |
分子量 |
150.2 g/mol |
IUPAC名 |
4-methylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H6N2S/c1-5-6-2-3-10-7(6)9-4-8-5/h2-4H,1H3 |
InChIキー |
DHQZOCRPDGMHRT-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CSC2=NC=N1 |
正規SMILES |
CC1=C2C=CSC2=NC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Phenylsulfonyl)-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde](/img/structure/B11758.png)

